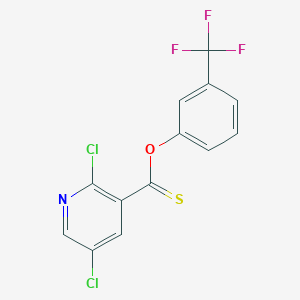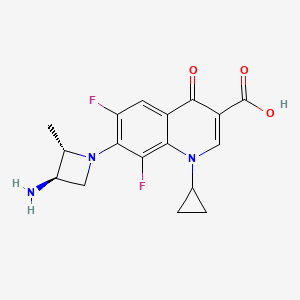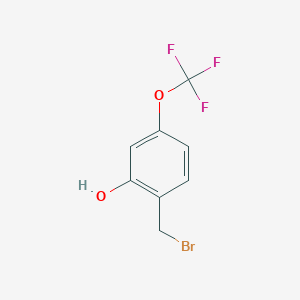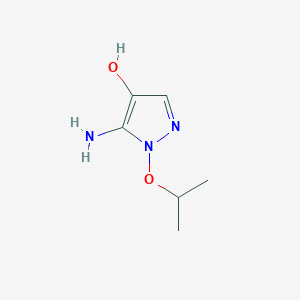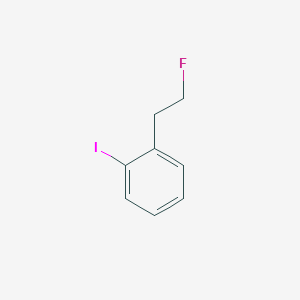
1-(2-Fluoroethyl)-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoroethyl)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of both a fluoroethyl and an iodo group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. The process typically includes:
Step 1: Nucleophilic substitution reaction where ethylbenzene is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoroethyl group.
Step 2: Iodination of the fluoroethylbenzene using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetophenone derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 1-(2-Fluoroethyl)-2-azidobenzene or 1-(2-Fluoroethyl)-2-thiobenzene.
Oxidation: Formation of 2-fluoroacetophenone.
Reduction: Formation of 1-(2-Fluoroethyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoroethyl)-2-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET).
Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoroethyl)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Fluoroethyl)-2-bromobenzene
- 1-(2-Fluoroethyl)-2-chlorobenzene
- 1-(2-Fluoroethyl)-2-fluorobenzene
Comparison: 1-(2-Fluoroethyl)-2-iodobenzene is unique due to the presence of the iodo group, which is larger and more polarizable than other halogens like bromine or chlorine. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where such properties are advantageous.
Eigenschaften
Molekularformel |
C8H8FI |
|---|---|
Molekulargewicht |
250.05 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8FI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI-Schlüssel |
VSNPNAITTMURKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCF)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


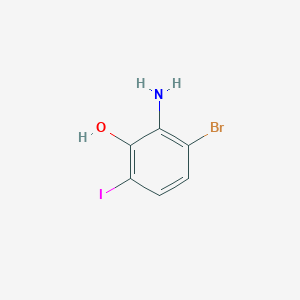
![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
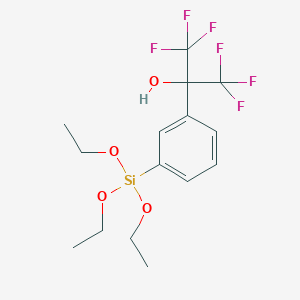
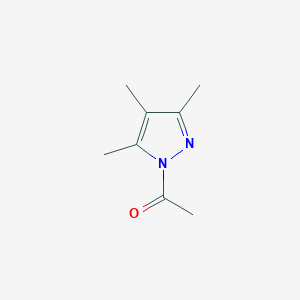
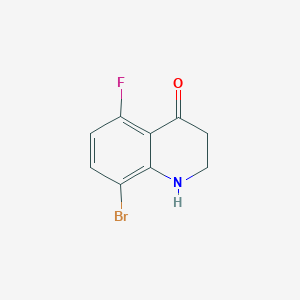
![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
![3',6'-Dihydroxy-4',5'-diiodo-2',7'-dimethylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12858964.png)
